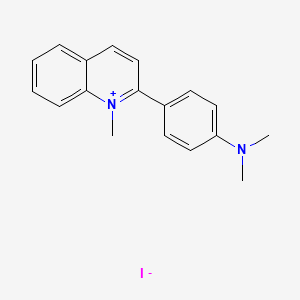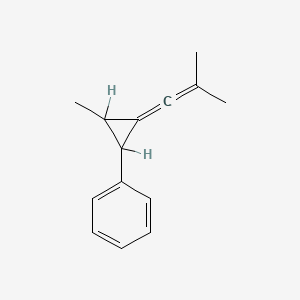![molecular formula C10H24N2O2 B14688547 1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) CAS No. 25351-52-4](/img/structure/B14688547.png)
1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) is a chemical compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) typically involves the reaction of ethane-1,2-diamine with propan-2-ol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, leading to consistent and efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and amine groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A compound with similar structural features but different functional groups.
Ethane-1,2-diylbis(oxy): Another compound with a similar backbone but different substituents.
Uniqueness
1,1’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25351-52-4 |
|---|---|
Molekularformel |
C10H24N2O2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-[2-[2-hydroxypropyl(methyl)amino]ethyl-methylamino]propan-2-ol |
InChI |
InChI=1S/C10H24N2O2/c1-9(13)7-11(3)5-6-12(4)8-10(2)14/h9-10,13-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
IXVNANJZFBVCGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)CCN(C)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)

![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
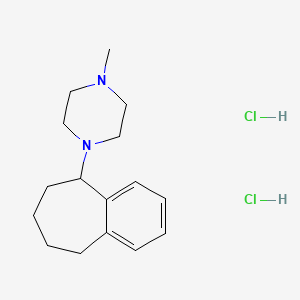
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
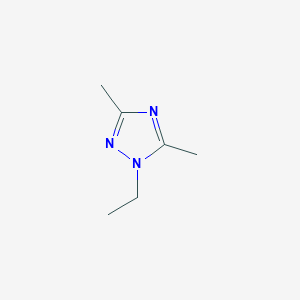
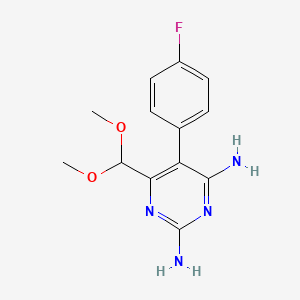
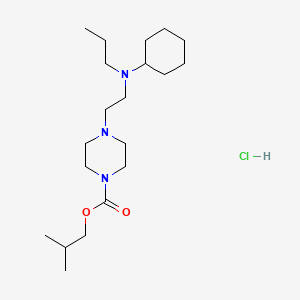
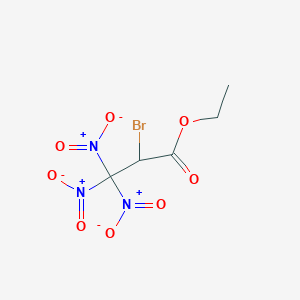


![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
